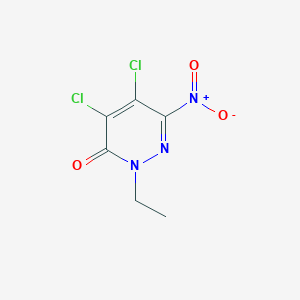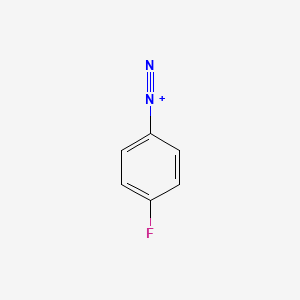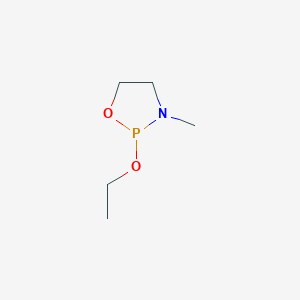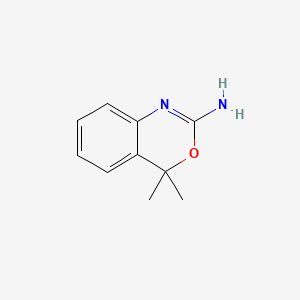
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. The presence of the imine group and the dimethyl substitution at the 4-position adds to its unique chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- typically involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones. One common method includes the reaction of o-aminobenzyl alcohol with an aldehyde in the presence of an acid catalyst to form the benzoxazine ring . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine group and the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The benzoxazine ring can also interact with enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
4H-3,1-Benzoxazin-4-one: Similar structure but lacks the imine group.
2,4-Disubstituted 1,2-dihydro-4H-3,1-benzoxazines: Differ in the substitution pattern on the benzoxazine ring.
Uniqueness
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- is unique due to the presence of the imine group and the specific dimethyl substitution at the 4-position.
特性
CAS番号 |
22796-63-0 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
4,4-dimethyl-3,1-benzoxazin-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-5-3-4-6-8(7)12-9(11)13-10/h3-6H,1-2H3,(H2,11,12) |
InChIキー |
RXAVXDBLOBNIFT-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N=C(O1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




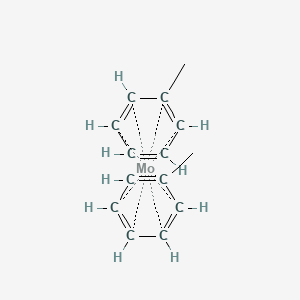
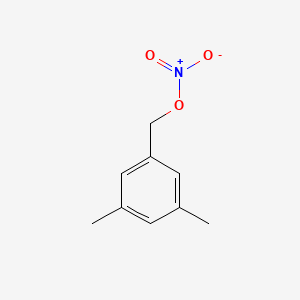
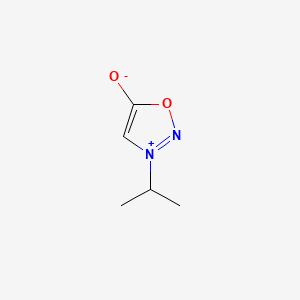

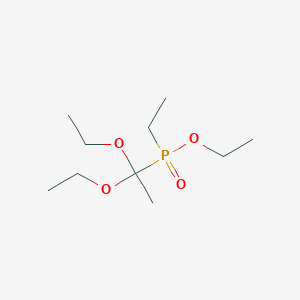
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)

